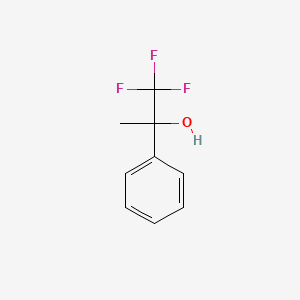

2-Phenyl-1,1,1-trifluoropropan-2-ol

Descripción general

Descripción

2-Phenyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H9F3O It is a trifluoromethylated alcohol, characterized by the presence of a phenyl group attached to a trifluoropropanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenyl-1,1,1-trifluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce phenylpropanol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Effects

Research indicates that trifluoromethylated compounds like 2-Phenyl-1,1,1-trifluoropropan-2-ol exhibit neuroprotective effects. Studies have shown that these compounds can inhibit apoptosis in neuronal cells under stress conditions, suggesting potential applications in neurodegenerative diseases .

Soft Drug Development

The compound has been explored as a "soft drug," allowing for controlled metabolism and rapid clearance from the body. This property is particularly advantageous in anesthetic applications where quick recovery from sedation is desired .

Synthesis of Fluorinated Pharmaceuticals

Fluorinated alcohols are increasingly used as intermediates in the synthesis of pharmaceuticals. The incorporation of trifluoromethyl groups can enhance the biological activity and selectivity of drug candidates. For instance, derivatives of this compound are being studied for their potential use in creating new anti-cancer agents .

Material Science

Fluorinated Polymers

Due to its unique properties, this compound is used in the synthesis of fluorinated polymers which exhibit high thermal stability and chemical resistance. These materials are valuable in creating coatings and membranes for various industrial applications .

Surface Modification

The compound can be utilized for surface modification processes to impart hydrophobic characteristics to materials. This application is significant in fields such as microelectronics and biotechnology where surface properties are critical .

Environmental Studies

Green Chemistry Applications

In green chemistry, this compound serves as a solvent or reagent that minimizes environmental impact due to its relatively low toxicity compared to traditional solvents. Its use in organic reactions can lead to more sustainable chemical processes .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Phenyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,1-Trifluoro-2-propanol

- 1,1,1-Trifluoroisopropanol

- 1-(Trifluoromethyl)ethanol

- 1-Methyl-2,2,2-trifluoroethanol

Uniqueness

2-Phenyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a phenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Actividad Biológica

Overview

2-Phenyl-1,1,1-trifluoropropan-2-ol (C9H9F3O) is a trifluoromethylated alcohol notable for its diverse applications in chemistry and biology. Its structure features a phenyl group attached to a trifluoropropanol backbone, which contributes to its unique properties and biological activity. This compound has garnered attention for its potential interactions with various biomolecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its lipophilicity, enhanced by the trifluoromethyl group. This property facilitates interactions with lipid membranes and proteins, modulating enzyme activities and signal transduction pathways. The compound's mechanism involves:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, potentially affecting metabolic pathways.

- Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and protein function.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

- Antiproliferative Activity : In cell line studies, this compound has shown potential antiproliferative effects against cancer cell lines, suggesting its role as a lead compound for anticancer drug development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 20.3 |

| A549 (Lung Cancer) | 18.7 |

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various trifluoromethylated compounds, including this compound. The findings indicated that modifications on the phenyl ring could enhance biological activity and selectivity towards specific cancer types .

Another investigation focused on the compound's interaction with tubulin, revealing that it acts as a microtubule stabilizer. This mechanism is crucial for its potential application in treating neuroparasitic infections .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its ability to modulate biological pathways positions it as a candidate for further development into therapeutic agents targeting cancer and other diseases.

Potential Drug Targets

Research indicates that this compound may interact with key targets involved in:

- Cancer Therapy : By inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Neurodegenerative Diseases : Its action on microtubules suggests potential use in therapies for conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUUEULUXBVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276263 | |

| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79756-81-3, 426-54-0 | |

| Record name | alpha-Methyl-o-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079756813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-trifluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.